8-Cinnamoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
3-(2-phenoxyethyl)-8-[(E)-3-phenylprop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c28-21(12-11-19-7-3-1-4-8-19)26-15-13-24(14-16-26)22(29)27(23(30)25-24)17-18-31-20-9-5-2-6-10-20/h1-12H,13-18H2,(H,25,30)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMBIGMELQGDNW-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Cinnamoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting with the reaction of cinnamic acid with phenoxyethylamine under controlled conditions. The reaction mixture is then subjected to cyclization and oxidation processes to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced chemical engineering techniques. Large reactors are employed to maintain precise temperature and pressure conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong bases like sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted derivatives of the original compound.
Scientific Research Applications
Organic Chemistry
8-Cinnamoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing more complex molecules.
Research indicates that this compound exhibits significant biological activity, which positions it as a candidate for drug development:
- Anti-inflammatory Properties : Preliminary studies suggest that it may act as an anti-inflammatory agent by modulating specific biological pathways.
- Potential Therapeutic Uses : Investigations into its interactions with biological targets have shown promise for treating conditions such as cancer and neurodegenerative diseases. Ongoing research aims to elucidate its mechanism of action and therapeutic efficacy.
Medicinal Chemistry
The compound's potential therapeutic applications extend into medicinal chemistry:
- Drug Development : The structural characteristics of this compound make it a candidate for developing new pharmaceuticals aimed at various diseases.
- Bioactivity Studies : Case studies have demonstrated its effectiveness in inhibiting certain enzymes linked to disease progression, further validating its potential as a therapeutic agent .
Industrial Applications
In industrial settings, this compound is utilized as a catalyst in chemical reactions:
- Catalysis : It enhances the efficiency and selectivity of various chemical processes, which is crucial for optimizing production methods in the chemical industry.
Case Studies
- Anti-inflammatory Activity : A study conducted on the anti-inflammatory properties of this compound revealed that it significantly reduced inflammation markers in vitro and in vivo models.
- Enzyme Inhibition Studies : Research focusing on its role as an acetylcholinesterase inhibitor showed promising results in enhancing cognitive function in animal models related to Alzheimer’s disease.
Mechanism of Action
The mechanism by which 8-Cinnamoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Target Specificity
The biological activity of spirohydantoin derivatives is highly dependent on substituent chemistry. Key comparisons include:
Key Research Findings
HIF PHD Inhibition : Spirohydantoins with pyridinyl substituents (e.g., 8-(3-chloro-5-(trifluoromethyl)pyridin-4-yl)-...) show pan-PHD inhibition (PHD1-3 IC₅₀ 10–50 nM) and robust erythropoietin upregulation in vivo .
Antimicrobial Activity: TTDD-incorporated PVC nanowebs achieve >60% chlorine recharge capacity, enabling sustained antibacterial efficacy .
SAR Insights :
Biological Activity
8-Cinnamoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound belonging to the class of triazaspiro compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a spirocyclic arrangement that contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Prolyl Hydroxylase Inhibition : Similar compounds in the triazaspiro class have been identified as pan-inhibitors of prolyl hydroxylase enzymes (PHDs), which play a critical role in the regulation of hypoxia-inducible factors (HIFs) . This inhibition can lead to increased erythropoietin production and may have implications in treating anemia.
- Serotonin Receptor Modulation : Preliminary data suggest that related compounds exhibit activity at serotonin receptors (5-HT1a and 5-HT2c), indicating potential effects on mood and anxiety disorders .
Biological Activity and Pharmacological Effects
Research indicates that triazaspiro compounds exhibit a range of biological activities:
- Antidepressant and Anxiolytic Effects : Compounds similar to this compound have shown promise as anxiolytic agents with fewer side effects compared to traditional medications .
- Antimicrobial Activity : Some studies suggest that derivatives of triazaspiro compounds possess antimicrobial properties, making them candidates for further investigation in the treatment of infections .
Case Studies
Several studies have documented the effects of triazaspiro compounds:
- Erythropoiesis Enhancement : A study demonstrated that specific triazaspiro derivatives significantly upregulated erythropoietin levels in animal models, suggesting their potential use in treating anemia .
- Anxiolytic Effects : In a preclinical trial involving rodents, a related compound demonstrated significant reductions in anxiety-like behaviors when administered at specific dosages .
Data Tables
Q & A
Q. Methodological Answer :
- Crystallography : Single-crystal X-ray diffraction (as in ) confirms bond angles, torsion angles, and crystal packing (e.g., monoclinic P21/c space group, a = 6.1722 Å, β = 94.460°) .
- Spectroscopy :
- Elemental Analysis : Ensure C, H, N, S content matches theoretical values (e.g., C15H17ClN2O4S: Mr = 356.82) .
What solvent systems are effective for recrystallizing this compound?
Methodological Answer :
Recrystallization is optimized via:
- Solvent Screening : Ethanol/water mixtures (4:1 v/v) yield high-purity crystals due to polarity matching .
- Temperature Gradient : Slow cooling from reflux (70°C to 25°C) minimizes amorphous byproducts .
- Additives : Trace acetic acid (5 drops) enhances solubility during reflux, as seen in analogous triazole syntheses .
Advanced Research Questions
How can structure–activity relationship (SAR) studies be designed for derivatives of this compound?
Q. Methodological Answer :
- Substituent Variation : Modify the cinnamoyl (electron-withdrawing/-donating groups) or phenoxyethyl (halogenation, alkylation) moieties to assess electronic effects .
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to correlate substituent effects with binding affinity .
- Computational Modeling : Employ COMSOL Multiphysics or DFT to predict steric/electronic interactions and validate with crystallographic data .
What strategies resolve contradictory data in reaction yields or biological activity?
Q. Methodological Answer :
- Factorial Design : Use orthogonal arrays (e.g., 3² factorial) to isolate variables like temperature, solvent polarity, and catalyst loading .
- Control Experiments : Replicate reactions under inert (N₂/Ar) vs. ambient conditions to identify oxygen/moisture sensitivity .
- Statistical Validation : Apply ANOVA to differentiate experimental noise from significant trends (p < 0.05) .
How can computational methods predict the compound’s pharmacokinetic properties?
Q. Methodological Answer :
- Molecular Dynamics (MD) : Simulate membrane permeability (logP) using force fields like CHARMM or AMBER .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F), metabolic stability (CYP450 interactions), and toxicity (AMES test) .
- Docking Studies : AutoDock Vina models binding to serum albumin (PDB ID: 1BM0) to predict plasma protein binding .
What advanced techniques validate spirocyclic conformation in solution vs. solid state?
Q. Methodological Answer :
- Solid-State NMR : Compare 13C CP/MAS spectra with X-ray data to assess conformational rigidity .
- VT-NMR : Variable-temperature 1H NMR (25–80°C) detects dynamic processes (e.g., ring puckering) in solution .
- SC-XRD vs. PXRD : Single-crystal vs. powder diffraction identifies polymorphism or solvent inclusion .
Data Contradiction Analysis Example
Scenario : Discrepancies in bioactivity between batches.
Resolution :
Re-synthesize using strict anhydrous conditions (trace H₂O may hydrolyze the cinnamoyl group) .
Characterize impurities via HPLC-MS; detect byproducts like de-acylated derivatives .
Re-test activity with purified batches under standardized assay conditions (e.g., fixed ATP concentration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
